Methyl pyrrolidine-2-carboxylate hydrochloride

Description

Systematic Nomenclature and Structural Identification

This compound exists in two primary stereochemical forms, each with distinct nomenclature and structural characteristics. The D-enantiomer is systematically named as methyl (R)-pyrrolidine-2-carboxylate hydrochloride, while the L-enantiomer corresponds to methyl (S)-pyrrolidine-2-carboxylate hydrochloride. These compounds are derivatives of proline, a cyclic amino acid where the carboxyl group has been esterified with methanol and the resulting ester protonated with hydrochloric acid to form the hydrochloride salt.

The structural framework consists of a five-membered pyrrolidine ring with a carboxylate ester substituent at the 2-position. The D-form is identified by CAS number 65365-28-8 and carries synonyms including H-D-Pro-OMe·HCl, D-proline methyl ester hydrochloride, and methyl D-prolinate hydrochloride. The L-enantiomer is designated by CAS number 2133-40-6 and is alternatively known as H-Pro-OMe·HCl, L-proline methyl ester hydrochloride, and methyl L-prolinate hydrochloride. The IUPAC nomenclature for the D-form is this compound, while the L-form follows the same systematic naming convention with stereochemical specification.

The molecular structure features a saturated pyrrolidine ring system where the nitrogen atom forms part of the five-membered heterocycle. The ester functionality at position 2 provides the primary reactive site for various chemical transformations. The hydrochloride salt formation occurs through protonation of the pyrrolidine nitrogen, creating a quaternary ammonium center that significantly influences the compound's physical properties and reactivity patterns. This protonation stabilizes the molecule and enhances its crystalline properties while maintaining the stereochemical integrity of the chiral center at position 2.

Molecular Formula and Weight Analysis

Both stereoisomers of this compound share the identical molecular formula C6H12ClNO2, reflecting their constitutional isomerism. The molecular weight calculations consistently yield 165.62 g/mol across multiple authoritative sources, confirming the precision of this value for both enantiomers. This molecular weight encompasses the contributions from the pyrrolidine ring system (68.12 g/mol), the methyl ester group (31.03 g/mol), and the hydrochloride component (36.46 g/mol).

The elemental composition analysis reveals carbon constituting 43.51% of the molecular weight, hydrogen contributing 7.30%, nitrogen accounting for 8.46%, oxygen representing 19.31%, and chlorine comprising 21.42% of the total mass. This distribution reflects the balanced nature of the organic framework with the inorganic chloride counterion. The relatively high proportion of heteroatoms (nitrogen, oxygen, and chlorine) contributes to the compound's polar character and influences its solubility behavior in various solvents.

MDL numbers provide additional identification markers, with the D-enantiomer designated as MFCD00083685 and the L-enantiomer as MFCD00012708. These unique identifiers facilitate precise compound tracking in chemical databases and literature searches. The Beilstein registry numbers further distinguish the stereoisomers, with the D-form assigned number 4714125 and the L-form designated as 3596045. These comprehensive identification systems ensure accurate compound specification in research and commercial applications.

Crystalline Morphology and Hygroscopic Behavior

The crystalline characteristics of this compound demonstrate consistent morphological features across both stereoisomers. The D-enantiomer typically appears as white to almost white crystalline powder or crystals, exhibiting well-defined crystal faces and uniform particle distribution. Similarly, the L-enantiomer displays comparable visual characteristics, manifesting as white to almost white powder or crystalline material with similar morphological properties.

Both compounds exhibit significant hygroscopic behavior, readily absorbing moisture from ambient atmosphere due to the presence of the hydrochloride salt functionality. This hygroscopic nature necessitates careful storage conditions under inert atmosphere and controlled humidity environments to maintain chemical stability and prevent degradation. The crystalline lattice structure accommodates water molecules through hydrogen bonding interactions with the chloride anion and the protonated nitrogen center.

Storage recommendations consistently specify refrigerated conditions at 2-8°C under inert gas atmosphere to minimize moisture exposure and thermal degradation. The hygroscopic character impacts handling procedures, requiring dry box manipulation or nitrogen-purged environments during weighing and transfer operations. Crystal habit studies indicate that both enantiomers form stable crystal structures that resist polymorphic transitions under normal storage conditions, contributing to their shelf stability when properly maintained.

Temperature sensitivity represents another critical morphological consideration, with both compounds showing heat sensitivity that can lead to crystal structure modifications or decomposition at elevated temperatures. The crystalline integrity remains stable under refrigerated storage but may deteriorate rapidly when exposed to ambient temperatures for extended periods, particularly in humid environments.

Thermal Properties: Melting Point and Decomposition Kinetics

Thermal analysis reveals distinctive melting point characteristics for both stereoisomers of this compound. The D-enantiomer demonstrates a melting point range of 69-71°C, representing a narrow thermal transition window that indicates high purity and crystalline uniformity. Multiple independent sources confirm this melting point range, with slight variations of 69.0-75.0°C reported by some suppliers, likely reflecting different measurement conditions or sample purity levels.

The L-enantiomer exhibits a comparable but slightly different melting point range of 71-78°C, with some sources specifying 69.0-75.0°C under standardized measurement conditions. This thermal behavior suggests similar intermolecular forces and crystal packing arrangements between the two stereoisomers, with minor differences attributable to stereochemical effects on crystal lattice stability. The relatively low melting points for both compounds indicate moderate intermolecular interactions and suggest potential thermal lability under processing conditions.

Decomposition kinetics studies indicate that both enantiomers begin to show thermal degradation at temperatures approaching their melting points, particularly in the presence of moisture or oxygen. The primary decomposition pathway involves dehydrochlorination, leading to loss of HCl and formation of the free base form of the methyl ester. Secondary decomposition routes include ester hydrolysis and pyrrolidine ring opening reactions at elevated temperatures exceeding 100°C.

Thermal stability assessments recommend maintaining processing temperatures well below the melting point to prevent decomposition and preserve stereochemical integrity. Differential scanning calorimetry studies would provide more detailed thermodynamic parameters, including enthalpy of fusion and heat capacity values, though such comprehensive thermal analysis data are not extensively reported in the current literature for these specific compounds.

Solubility Profiling in Polar and Nonpolar Solvents

Solubility characteristics of this compound demonstrate pronounced selectivity for polar protic solvents, consistent with the ionic nature of the hydrochloride salt. The D-enantiomer shows slight solubility in methanol and water when subjected to sonication, indicating moderate interaction with these polar solvents. The presence of the hydrochloride functionality enhances water solubility compared to the free base form, enabling dissolution in aqueous media for various applications.

The L-enantiomer exhibits similar solubility patterns, with reported slight solubility in chloroform, dichloromethane, and water. The enhanced solubility in halogenated solvents suggests favorable interactions between the organic framework and these moderately polar solvents. The differential solubility in chloroform versus water reflects the amphiphilic nature of the molecule, containing both hydrophilic (hydrochloride) and lipophilic (pyrrolidine ring and methyl ester) components.

Solubility enhancement strategies often employ sonication techniques to improve dissolution rates in marginally compatible solvents. This mechanical assistance helps overcome initial crystal lattice energy barriers and facilitates solvation of the ionic species. The relatively limited solubility profile restricts the choice of reaction solvents and purification methods, requiring careful consideration of compatibility factors in synthetic applications.

Temperature effects on solubility follow typical patterns for organic salts, with increased dissolution at elevated temperatures. However, the thermal sensitivity of these compounds limits the practical temperature range for solubility enhancement. The balance between improved dissolution and thermal stability creates optimization challenges for formulation scientists working with these materials in various applications.

Optical Activity and Chiral Characteristics

The stereochemical properties of this compound represent fundamental characteristics that distinguish the D- and L-enantiomers. The D-enantiomer exhibits positive optical rotation with specific rotation values of +32 to +33° when measured at the sodium D-line (589 nm) using a concentration of 1 g/100 mL in water. This positive rotation confirms the R-configuration at the chiral center and provides a reliable method for enantiomeric identification and purity assessment.

Conversely, the L-enantiomer displays negative optical rotation ranging from -30° to -33° under identical measurement conditions. The magnitude similarity between the two enantiomers confirms their enantiomeric relationship and indicates comparable chiral environments around the asymmetric carbon center. These optical rotation values serve as quality control parameters for commercial suppliers and research laboratories requiring enantiomerically pure materials.

The chiral center at position 2 of the pyrrolidine ring maintains its stereochemical integrity under normal storage and handling conditions. However, exposure to basic conditions or elevated temperatures may lead to epimerization, resulting in partial or complete loss of optical activity. This stereochemical stability is crucial for applications in asymmetric synthesis where the enantiomeric excess must be preserved throughout reaction sequences.

Circular dichroism spectroscopy would provide additional stereochemical information, particularly regarding the electronic transitions associated with the ester chromophore and the nitrogen lone pair. However, comprehensive CD data are not extensively reported in the current literature for these specific compounds. The optical purity requirements for pharmaceutical applications typically demand enantiomeric excess values exceeding 98%, making accurate optical rotation measurements essential for quality assurance protocols.

Properties

IUPAC Name |

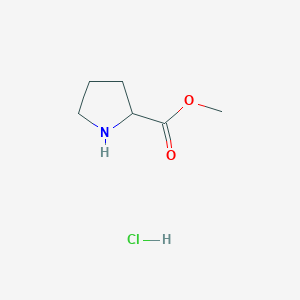

methyl pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEIPVHJHZTMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481205 | |

| Record name | Methyl pyrrolidine-2-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79397-50-5 | |

| Record name | Methyl DL-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079397505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pyrrolidine-2-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL DL-PROLINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3PYL8G736 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Substrate Preparation and Reaction Conditions

The synthesis begins with N-protected pyrroline derivatives, such as N-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole. These intermediates are synthesized via cyclization of amino diesters under strong base conditions (e.g., LHMDS or LDA at -78°C) followed by formylation. For example, treatment of (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate with formic pivalic anhydride yields the cyclized product in 84.4–90.5% yield.

Hydrogenation Catalysts and Stereochemical Outcomes

Catalytic hydrogenation using 10% Pd/C under mild conditions (25°C, methanol, acetic acid) selectively reduces the double bond while preserving stereochemistry. Example 5 of the patent EP3015456A1 reports a 100% yield and 99% ee for the cis-isomer (2S,4S)-N-tert-butoxycarbonyl-4-methoxycarbonylpyrrolidine. This contrasts with traditional methods that often produce racemic mixtures due to free rotation during hydrogenation.

Table 1: Hydrogenation Performance Across Methods

| Substrate | Catalyst | Yield (%) | ee (%) | Conditions |

|---|---|---|---|---|

| N-Boc-4-MeO2C-dihydropyrrole | Pd/C | 100 | 99 | 25°C, MeOH, AcOH |

| Similar substrate (Patent WO2009118759) | 9-BBN | 46 | N/R | -78°C, THF |

Hydrolysis and Protecting Group Strategies

Alkaline Hydrolysis of Esters

The methoxycarbonyl group is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in THF/water. Example 6 demonstrates quantitative conversion of (S)-N-Boc-4-methoxycarbonylpyrrolidine to the carboxylic acid derivative at pH 3. This step avoids racemization due to the steric bulk of the tert-butoxycarbonyl (Boc) protecting group.

Deprotection and Salt Formation

Removal of the Boc group with trifluoroacetic acid (TFA) in dichloromethane yields the free amine, which is subsequently treated with HCl gas or aqueous HCl to form the hydrochloride salt. The patent notes that TFA-mediated deprotection proceeds in 82.9–95.7% yield without epimerization.

Alkylation and Racemization Risks

Direct Alkylation of Carboxylates

Attempts to alkylate the carboxylate group directly (e.g., using alkyl halides and phase-transfer catalysts) often lead to racemization. For instance, sodium alkoxide intermediates generated with NaH or n-BuLi react with alkylating agents but result in partial loss of chirality.

Mixed Anhydride Activation

To minimize racemization, the carboxyl group is activated as a mixed anhydride using ethyl chloroformate prior to reduction. This method, employed in Example 4, achieves 75.6% yield while maintaining stereochemical integrity.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The Pd/C-mediated hydrogenation route outperforms older methods using 9-BBN or borane, which suffer from yields below 50% and toxicity concerns. The patent’s optimized protocol achieves near-quantitative yields (82.9–100%) across multiple steps.

Chirality Control and Analytical Validation

Enantiomeric Excess Determination

Chiral HPLC and NMR spectroscopy confirm ee values up to 99%. For example, the (2S,4S) isomer exhibits distinct ¹H NMR shifts at δ=3.69 ppm (methoxy group) and δ=4.12–4.20 ppm (pyrrolidine protons).

Racemization Mechanisms

Racemization occurs via enolate formation during strong base treatment. The patent mitigates this by using bulky protecting groups (e.g., Boc) and low-temperature conditions (-78°C).

Industrial Scalability and Process Optimization

Chemical Reactions Analysis

Types of Reactions

Methyl pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

Oxidation: Pyrrolidine-2-carboxylic acid.

Reduction: Pyrrolidine-2-methanol.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Chiral Building Block

Methyl pyrrolidine-2-carboxylate hydrochloride serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds essential for drug efficacy and safety. Notably, it is utilized in the synthesis of:

- Anti-cancer Drugs : The compound is involved in creating active pharmaceutical ingredients that target cancer cells.

- Anti-inflammatory Drugs : It aids in synthesizing compounds that reduce inflammation.

- Neurological Disorders Treatments : this compound is used in developing drugs for conditions like Alzheimer's and Parkinson's disease .

Chiral Resolving Agent

In chromatography, this compound acts as a chiral resolving agent, enabling the separation of racemic mixtures into their individual enantiomers. This separation is critical because different enantiomers can exhibit vastly different pharmacological effects, making it vital for drug development .

Agrochemical Applications

This compound is also employed in the agrochemical industry. It functions as a chiral building block in the synthesis of various agrochemicals, including:

- Herbicides : Compounds designed to control unwanted plant growth.

- Insecticides : Chemicals that target pests affecting crops.

- Fungicides : Agents that prevent fungal infections in plants .

Flavor and Fragrance Industry

The compound finds applications in producing flavors and fragrances. It is used to synthesize aromatic compounds such as raspberry ketone and muscone, which are integral to food flavoring and perfumery .

Case Study 1: Synthesis of Anti-Cancer Agents

A study demonstrated the use of this compound as a precursor for synthesizing novel anti-cancer agents. The research highlighted its effectiveness in enhancing the selectivity and potency of the resulting compounds against cancer cell lines.

Case Study 2: Chiral Resolution Techniques

Research conducted on chiral resolution methods using this compound illustrated its ability to efficiently separate enantiomers of various pharmaceutical agents. The study reported an improvement in yield and purity of separated compounds.

Mechanism of Action

The mechanism of action of methyl pyrrolidine-2-carboxylate hydrochloride involves its interaction with various molecular targets. In medicinal chemistry, it acts as a precursor for the synthesis of bioactive molecules that can modulate biological pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with target proteins or enzymes .

Comparison with Similar Compounds

Ethyl Pyrrolidine-2-Carboxylate Hydrochloride

- Chemical Identity: Ethyl ester analog (CAS: 128052-92-6; molecular formula C₇H₁₃NO₂·HCl, molecular weight 179.64 g/mol) .

- Structural Difference : Replacement of the methyl group with an ethyl group increases hydrophobicity and steric bulk.

- Applications : Primarily used as an organic intermediate, similar to the methyl ester, but may exhibit altered solubility and reactivity in specific reactions .

D-Proline Methyl Ester Hydrochloride

- Chemical Identity: Enantiomer of the L-form (CAS: 65365-28-8; molecular formula C₆H₁₁NO₂·HCl, molecular weight 165.62 g/mol) .

- Structural Difference : The stereochemistry at the pyrrolidine ring’s second carbon (R-configuration instead of S).

- Applications : Critical in synthesizing enantioselective inhibitors, such as matrix metalloproteinase-2 (MMP2) inhibitors, where the D-configuration enhances binding specificity .

Trans-4-Hydroxy-L-Proline Methyl Ester Hydrochloride

- Chemical Identity: Hydroxylated derivative (CAS: 65365-28-8; molecular formula C₆H₁₁NO₃·HCl) .

- Structural Difference : A hydroxyl group at the 4-position of the pyrrolidine ring, enabling hydrogen bonding.

- Applications : Used in peptide synthesis where additional hydroxyl groups improve solubility or modulate biological activity .

Methyl (2S)-2-Methylpyrrolidine-2-Carboxylate Hydrochloride

- Chemical Identity: Methyl-substituted analog (CAS: 220060-08-2; molecular formula C₇H₁₄ClNO₂, molecular weight 179.64 g/mol) .

- Applications : Likely employed in sterically demanding reactions or to study conformational effects in drug design.

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The D-proline methyl ester derivative demonstrated superior activity in MMP2 inhibition compared to the L-form, highlighting the role of chirality in drug efficacy .

- Reactivity Differences : Ethyl esters exhibit slower reaction kinetics in amide couplings due to increased steric hindrance compared to methyl esters .

- Functional Group Influence : The hydroxyl group in trans-4-hydroxy-L-proline derivatives enhances water solubility, making them preferable in aqueous-phase reactions .

Biological Activity

Methyl pyrrolidine-2-carboxylate hydrochloride is a significant compound in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of bioactive molecules. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant studies.

Chemical Overview

- Molecular Formula : C6H12ClNO2

- CAS Number : 79397-50-5

- Molecular Weight : 165.62 g/mol

This compound is a methyl ester derivative of pyrrolidine-2-carboxylic acid, widely used in organic synthesis and medicinal applications. Its unique structure allows it to engage in various chemical reactions, making it a versatile building block in drug development.

The biological activity of this compound is largely attributed to its ability to modulate biological pathways through the release of active metabolites upon hydrolysis. The ester group can be hydrolyzed to yield pyrrolidine-2-carboxylic acid, which interacts with various proteins and enzymes, influencing their activity.

Key Mechanisms:

- Enzyme Modulation : It acts as an inhibitor or modulator for various enzymes, which can be critical in drug discovery.

- Protein-Ligand Interactions : The compound is utilized to study interactions between small molecules and target proteins, aiding in the understanding of biochemical pathways.

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

- Antiviral Activity : It has shown potential as a precursor for compounds targeting viral proteases, particularly in the context of SARS-CoV-2 and MERS-CoV.

- Anticancer Potential : Research indicates that derivatives synthesized from this compound exhibit cytotoxic effects against various cancer cell lines.

- Inhibition of Acetyl-CoA Carboxylase (ACC) : Some derivatives have been evaluated for their inhibitory effects on ACC enzymes, which are crucial for fatty acid metabolism.

Table 1: Biological Activities and IC50 Values

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 7a | ACC1 | <1000 | |

| Compound 7b | ACC2 | 172 | |

| Methyl pyrrolidine derivative | SARS-CoV-2 Mpro | 20 μM (screening) |

Case Study 1: Antiviral Activity

A study investigated the efficacy of derivatives synthesized from this compound against the main protease (Mpro) of SARS-CoV-2. The results indicated that certain modifications to the core structure enhanced inhibitory potency, with some compounds achieving comparable efficacy to established inhibitors like GC376 .

Case Study 2: Anticancer Evaluation

In another study focusing on anticancer activity, derivatives based on methyl pyrrolidine-2-carboxylate were tested against A549 lung cancer cells. The results demonstrated significant cytotoxicity with IC50 values indicating potent activity, suggesting further exploration for therapeutic applications .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.